molecular formula C14H12N4OS B12001111 4-(2-furanylmethylideneamino)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

4-(2-furanylmethylideneamino)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B12001111
M. Wt: 284.34 g/mol
InChI Key: QTDPFMQEMAEIJH-OQLLNIDSSA-N
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Description

4-{[(E)-2-furylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazole ring, a furyl group, and a thiol group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-furylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and thiolation reactions. One common method involves the reaction of 4-methylbenzaldehyde with furan-2-carbaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to form the triazole ring. Finally, the thiol group is introduced through a thiolation reaction using reagents such as hydrogen sulfide or thiourea under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and purification methods is crucial to ensure the compound’s quality and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-furylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, electrophiles, and suitable solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-furylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-2-furylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furyl and thiol groups contribute to its antimicrobial and anticancer properties, while the triazole ring provides stability and versatility in chemical reactions.

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

4-[(E)-furan-2-ylmethylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4OS/c1-10-4-6-11(7-5-10)13-16-17-14(20)18(13)15-9-12-3-2-8-19-12/h2-9H,1H3,(H,17,20)/b15-9+

InChI Key

QTDPFMQEMAEIJH-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CO3

Origin of Product

United States

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